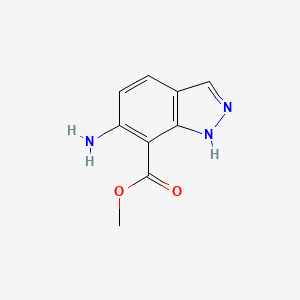

Methyl 6-amino-1H-indazole-7-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 6-amino-1H-indazole-7-carboxylate” is a chemical compound with the molecular formula C9H9N3O2 . It has an average mass of 191.187 Da and a monoisotopic mass of 191.069473 Da . It is also known by other names such as “1H-Indazole-7-carboxylic acid, 6-amino-, methyl ester” and "6-amino-1H-indazole-7-carboxylic acid methyl ester" .

Molecular Structure Analysis

The InChI code for “Methyl 6-amino-1H-indazole-7-carboxylate” is 1S/C9H9N3O2/c1-14-9(13)7-6(10)3-2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12) . This code provides a specific representation of its molecular structure.Physical And Chemical Properties Analysis

“Methyl 6-amino-1H-indazole-7-carboxylate” has a density of 1.4±0.1 g/cm3, a boiling point of 408.8±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 66.1±3.0 kJ/mol, and it has a flash point of 201.0±23.2 °C . The compound has a molar refractivity of 52.6±0.3 cm3, and its polar surface area is 81 Å2 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

“Methyl 6-amino-1H-indazole-7-carboxylate” is used in organic synthesis . It serves as a building block in the synthesis of various complex molecules.

Anticancer Research

Indazole-containing heterocyclic compounds, such as “Methyl 6-amino-1H-indazole-7-carboxylate”, have been found to have potential anticancer properties . For instance, a study has reported the design, synthesis, and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents .

Antihypertensive Research

Indazole derivatives are also being studied for their potential antihypertensive effects . They could be used to develop new drugs for treating high blood pressure.

Antidepressant Research

Research has shown that indazole derivatives can have antidepressant effects . This opens up possibilities for the development of new antidepressant medications.

Anti-inflammatory Research

Indazole derivatives, including “Methyl 6-amino-1H-indazole-7-carboxylate”, are being researched for their anti-inflammatory properties . They could potentially be used in the treatment of various inflammatory diseases.

Antibacterial Research

Indazole derivatives have been found to exhibit antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.

Phosphoinositide 3-Kinase δ Inhibitors

Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory diseases .

Synthetic Approaches

“Methyl 6-amino-1H-indazole-7-carboxylate” is also used in the development of new synthetic approaches to 1H- and 2H-indazoles . These synthetic approaches include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 6-amino-1H-indazole-7-carboxylate is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

The compound’s mode of action involves the inhibition, regulation, and/or modulation of its primary targets . By interacting with these kinases, Methyl 6-amino-1H-indazole-7-carboxylate can influence cell cycle progression and the cellular response to DNA damage .

Biochemical Pathways

The biochemical pathways affected by Methyl 6-amino-1H-indazole-7-carboxylate are primarily those involved in cell cycle regulation and DNA damage response . The downstream effects of these interactions can include cell cycle arrest, DNA repair, or, in some cases, apoptosis .

Result of Action

The molecular and cellular effects of Methyl 6-amino-1H-indazole-7-carboxylate’s action can vary depending on the specific context. For example, in the context of cancer treatment, the compound’s interaction with its targets can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .

Eigenschaften

IUPAC Name |

methyl 6-amino-1H-indazole-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)7-6(10)3-2-5-4-11-12-8(5)7/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEAFURFKCHXJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1NN=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505245 |

Source

|

| Record name | Methyl 6-amino-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73907-98-9 |

Source

|

| Record name | Methyl 6-amino-1H-indazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)

![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)

![2-(1H-Benzo[D][1,2,3]triazol-1-YL)ethanamine hydrochloride](/img/structure/B1315140.png)

![1H-Imidazo[4,5-C]pyridine-2(3H)-thione](/img/structure/B1315146.png)